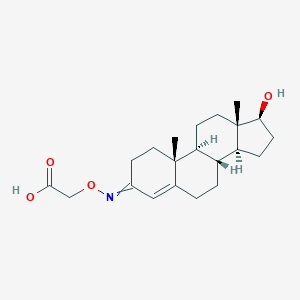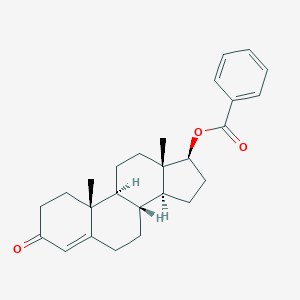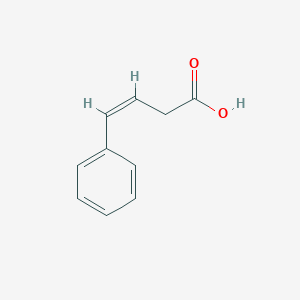
trans-Styrylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Styrylacetic acid: , also known as 4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is characterized by a trans configuration of the styryl group attached to the acetic acid moiety. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing trans-Styrylacetic acid involves the aldol condensation of benzaldehyde with acetic acid derivatives under basic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to favor the formation of the trans isomer, and purification steps such as recrystallization or distillation are employed to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: trans-Styrylacetic acid can undergo oxidation reactions to form various oxidized products.
Substitution: this compound can participate in substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: trans-Styrylacetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound has been studied for its potential as an inhibitor of certain enzymes. For example, it has been used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in peptide modification .
Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for incorporation into various industrial processes and products .
作用机制
The mechanism of action of trans-Styrylacetic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of Peptidylglycine α-hydroxylating monooxygenase, this compound binds to the active site of the enzyme, preventing it from catalyzing its normal substrate. This inhibition can lead to downstream effects on peptide modification and biological activity .
相似化合物的比较
Phenylacetic acid: Similar in structure but lacks the styryl group.
Cinnamic acid: Contains a similar styryl group but differs in the position of the carboxylic acid group.
3-Phenylpropionic acid: Similar backbone but lacks the double bond in the styryl group.
Uniqueness: trans-Styrylacetic acid is unique due to its trans configuration and the presence of both the styryl and acetic acid moieties. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
属性
CAS 编号 |
1914-58-5 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
(Z)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
InChI 键 |
PSCXFXNEYIHJST-DAXSKMNVSA-N |
SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
手性 SMILES |
C1=CC=C(C=C1)/C=C\CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
Key on ui other cas no. |
59744-46-6 1914-58-5 |
Pictograms |
Irritant |
同义词 |
4-phenyl-3-butenoic acid 4-phenyl-3-butenoic acid, (E)-isomer styrylacetic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photoluminescent properties of hybrid materials containing trans-styrylacetic acid?
A: Research suggests that hybrid materials incorporating this compound exhibit favorable photoluminescent properties. Specifically, these materials demonstrate long luminescence lifetimes and high quantum efficiencies, making them potentially suitable for applications requiring efficient light emission. []
Q2: Can this compound be used as a building block in the synthesis of polymers?
A: Yes, this compound can function as a monomer in polymerization reactions. Studies have shown its successful incorporation into polysilsesquioxanes via radical addition polymerization. These resulting polymers, incorporating rare earth elements like europium (Eu3+) and terbium (Tb3+), were further investigated for their luminescent properties. []
Q3: How is this compound metabolized?
A: this compound is part of the phenylacetyl-CoA catabolon, a network of metabolic pathways. It is ultimately broken down into phenylacetyl-CoA, a common intermediate that feeds into general metabolic processes. []
Q4: What is the product of the reaction between this compound and aqueous potassium hydrogen persulfate (KHSO5)?
A: Reacting this compound with aqueous KHSO5 yields trans-3-hydroxy-4-phenylbutyrolactone as the product. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


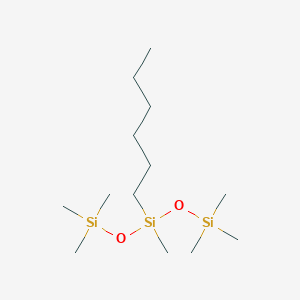
![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
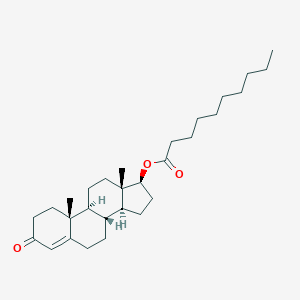
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)

